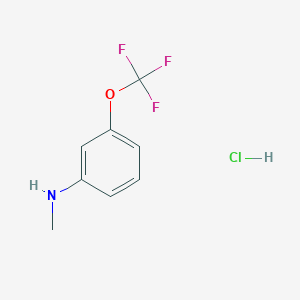
N-methyl-3-(trifluoromethoxy)aniline hydrochloride
Vue d'ensemble
Description
“N-methyl-3-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H9ClF3NO . It is a derivative of 3-(trifluoromethoxy)aniline , which is an organic compound with the formula CF3OC6H4NH2 . The trifluoromethoxy group (OCF3) is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences .
Synthesis Analysis
Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The synthesis of 3-(trifluoromethoxy)aniline has been reported from 2-chlorophenol . In 2014, Ngai reported a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine and intramolecular OCF3 migration to prepare trifluoromethoxylated aniline derivatives .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethoxy)aniline hydrochloride” consists of a benzene ring substituted with a trifluoromethoxy group (OCF3) and a methylamine group (NHCH3). The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of fluorine .
Chemical Reactions Analysis
The trifluoromethoxy group (OCF3) in “N-methyl-3-(trifluoromethoxy)aniline hydrochloride” can undergo various chemical reactions. For instance, it can participate in C-H trifluoromethoxylation reactions . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .
Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethoxy)aniline hydrochloride” is a compound with a molecular weight of 227.61 g/mol . The physical and chemical properties of the parent compound, 3-(trifluoromethoxy)aniline, include a boiling point of 72-73 °C at 8 mmHg, a density of 1.325 g/mL at 25 °C, and a refractive index (n20/D) of 1.466 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : Trifluoromethoxy-substituted anilines, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride, are important in pharmacological and biological fields. A protocol for synthesizing these derivatives involves using Togni reagent II, highlighting their potential as building blocks in pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Metalation of Trifluoromethoxy Substituted Anilines : The metalation (hydrogen/lithium permutation) of trifluoromethoxy-substituted anilines, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride, is a key step for structural elaboration in chemical synthesis, illustrating their versatility in organic synthesis (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).
Applications in Liquid Crystals and Polymers
Liquid Crystals : Derivatives of N-methyl-3-(trifluoromethoxy)aniline hydrochloride have been used in the synthesis of liquid crystals. These materials exhibit stable smectic phases and have been studied for their properties such as orientational order and phase transitions (S. Miyajima, A. Nakazato, Noriko Sakoda, & Takehiko Chiba, 1995).
Polymer Research : Research on polymers like polyaniline and polypyrrole involves the use of aniline derivatives, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride. These studies focus on conductivity, morphology, and the impact of organic dyes on these polymers (J. Stejskal & J. Prokeš, 2020).
Environmental and Industrial Applications
Degradation of Aniline Compounds : Studies on the bacterial degradation of aniline compounds, including derivatives like N-methyl-3-(trifluoromethoxy)aniline hydrochloride, are significant for environmental applications. Research on Delftia sp. AN3, which can degrade various aniline compounds, provides insights into waste treatment and pollution control (Z. Liu, H. Yang, Z. Huang, P. Zhou, & S. Liu, 2002).
Insecticide Manufacturing : N-methyl-3-(trifluoromethoxy)aniline hydrochloride has been involved in the synthesis of insecticides, highlighting its role in agrochemical industries. An example is its use in the synthesis of Novaluron, a significant agrochemical product (Wen Zi-qiang, 2008).
Safety and Hazards
The safety data sheet for a related compound, N-Methylaniline, indicates that it is a combustible liquid and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “N-methyl-3-(trifluoromethoxy)aniline hydrochloride”.
Orientations Futures
The trifluoromethoxy group (OCF3) is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of new methods for the synthesis of trifluoromethoxylated compounds, including “N-methyl-3-(trifluoromethoxy)aniline hydrochloride”, is an area of great interest .
Propriétés
IUPAC Name |
N-methyl-3-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-3-2-4-7(5-6)13-8(9,10)11;/h2-5,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMPKHPYBZPMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(trifluoromethoxy)aniline hydrochloride | |
CAS RN |
1201824-14-7 | |
| Record name | Benzenamine, N-methyl-3-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201824-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
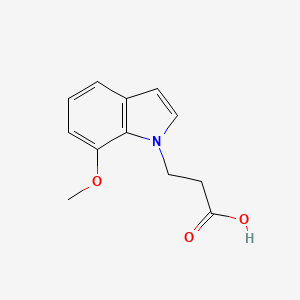
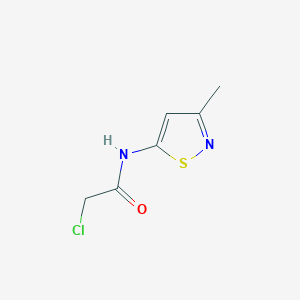
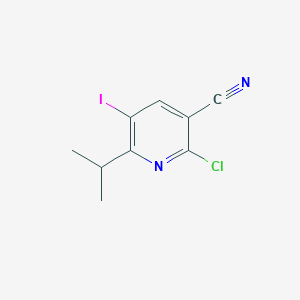
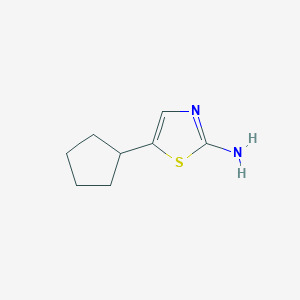
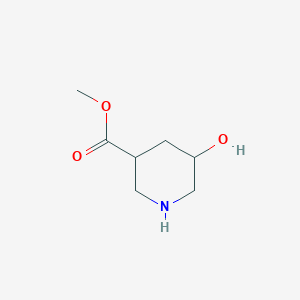
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
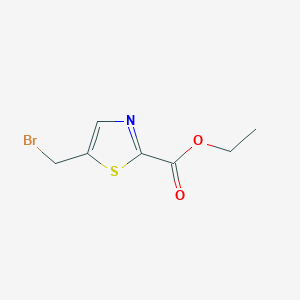
![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)
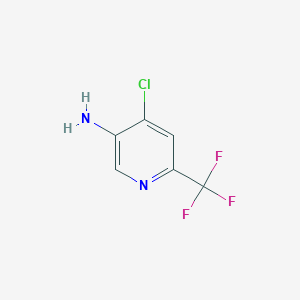
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)